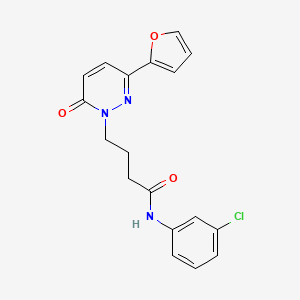
N-(3-chlorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide is a useful research compound. Its molecular formula is C18H16ClN3O3 and its molecular weight is 357.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-chlorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C16H12ClN3O3, with a molecular weight of approximately 329.74 g/mol. The compound includes several functional groups, such as a chlorinated phenyl ring, a furan ring, and a pyridazinone moiety, which contribute to its diverse biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C16H12ClN3O3 |
| Molecular Weight | 329.74 g/mol |
| IUPAC Name | This compound |
| InChI Key | NNABTIPWXORPRK-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyridazine Core : Cyclization reactions using hydrazine derivatives and diketones.
- Introduction of the Furan Ring : Condensation reactions with furan derivatives.
- Attachment of the Chlorophenyl Group : Nucleophilic substitution reactions involving chlorinated phenyl derivatives.
These synthetic routes allow for the creation of various derivatives that may exhibit distinct biological activities.
Biological Activities
Research into the biological activities of this compound has revealed several promising effects:
Anticancer Activity
Preliminary studies suggest that this compound exhibits significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating potential cytotoxic effects:
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer).
- IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM, indicating moderate potency compared to established chemotherapeutic agents like cisplatin (IC50 ≈ 24 µM).
The proposed mechanism involves the inhibition of specific enzymes or receptors associated with cancer cell proliferation. This interaction may lead to:
- Induction of apoptosis in cancer cells.
- Cell cycle arrest at various phases, particularly G1 and G2/M phases.
Case Studies and Research Findings
Several case studies have highlighted the efficacy and safety profile of this compound:
-
Study on Lung Cancer Cells :
- Objective : To evaluate the antiproliferative effects on A549 cells.
- Findings : Induced apoptosis was confirmed through flow cytometry analysis, with increased levels of reactive oxygen species (ROS) observed.
-
Comparative Study with Similar Compounds :
- The compound was compared with other pyridazine derivatives.
- Results indicated that modifications in substituents significantly affected biological activity, emphasizing structure–activity relationships (SAR).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c19-13-4-1-5-14(12-13)20-17(23)7-2-10-22-18(24)9-8-15(21-22)16-6-3-11-25-16/h1,3-6,8-9,11-12H,2,7,10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAWGDNZWYPLCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














